2-氟棕榈酸

描述

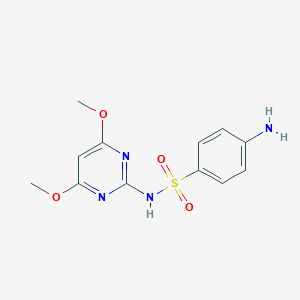

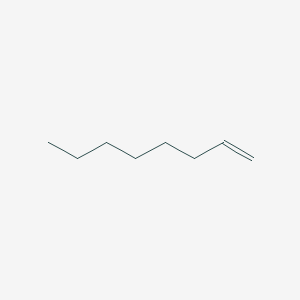

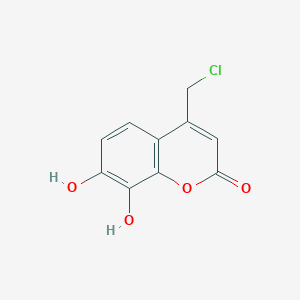

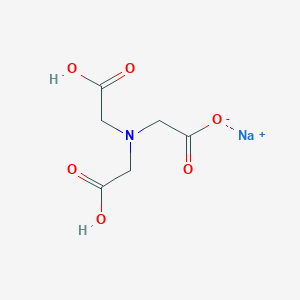

2-Fluoropalmitic acid is a synthetic analog of palmitic acid, where a fluorine atom replaces a hydrogen atom at the alpha position. This modification imparts unique properties to the molecule, affecting its metabolic and enzymatic interactions within biological systems. The compound has been studied for its effects on cellular lipid metabolism and its potential to alter the composition of membrane lipids in cultured mammalian cells .

Synthesis Analysis

The synthesis of d,l-alpha-fluoropalmitic acid involves the tosylation of methyl-d,l-alpha-hydroxypalmitate followed by the displacement of the tosylated function with tetrabutylammonium fluoride in acetonitrile . This method provides a route to incorporate the fluorine atom into the fatty acid chain, creating the fluoro fatty acid analog.

Molecular Structure Analysis

While the specific molecular structure analysis of 2-fluoropalmitic acid is not detailed in the provided papers, the introduction of a fluorine atom is known to significantly alter the physical and chemical properties of organic molecules. Fluorine's high electronegativity and small size can affect the molecule's reactivity and interactions with biological systems .

Chemical Reactions Analysis

2-Fluoropalmitic acid has been shown to be incorporated into cellular lipids without modification, specifically into phosphatidylcholine and sphingomyelin, as well as into neutral glycosphingolipids and ceramides. This incorporation suggests that the fluoro fatty acid can participate in the same chemical reactions as its non-fluorinated counterpart, albeit with altered kinetics or regulatory effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoropalmitic acid are influenced by the presence of the fluorine atom. The compound was found to be taken up by Balb/c 3T3 cells and incorporated into membrane lipids. It did not affect cell growth significantly at a concentration of 0.28 mM, and cell morphology remained unchanged. The fluoro fatty acid was not incorporated into long-chain sphingolipid bases, indicating a potential inhibition of sphingosine synthesis. Additionally, 2-fluoropalmitic acid inhibited the formation of palmitoyl-CoA by long-chain acyl-CoA synthetase in vitro, suggesting that it may interfere with CoA thiol ester-dependent steps in lipid modification .

科学研究应用

性信息素生物合成中的抑制剂:Delgado等人(1991年)合成了几种单氟脂肪酸,包括2-氟棕榈酸,作为斯普多普特拉利特拉斯(一种埃及军虫(Delgado, Ruiz, Camps, Hôpital, & Guerrero, 1991))性信息素生物合成中β-氧化的潜在抑制剂。

磷脂酰胆碱中的交错双分子层形成:Hirsh等人(1998年)发现,从16-羟基棕榈酸合成的16-氟棕榈酸被用于制备单氟磷脂酰胆碱(F-DPPC)。这种氟化类似物显示出更高的相变温度,并在凝胶相形成完全交错的双分子层,与其非氟化对应物不同(Hirsh, Lazaro, Wright, Boggs, McIntosh, Schaefer, & Blazyk, 1998)。

对培养的哺乳动物细胞的影响:Soltysiak等人(1984年)合成了d,l-α-氟棕榈酸,并检查了它在培养的Balb/c 3T3细胞中的摄取和利用。他们发现这种化合物在膜脂中积累,而不影响细胞生长或形态,并抑制了棕榈酰辅酶A的形成(Soltysiak, Matsuura, Bloomer, & Sweeley, 1984)。

19F-NMR和荧光偏振研究:Esfahani等人(1981年)将16-氟棕榈酸纳入酵母的质膜中,进行F-NMR光谱和荧光偏振研究。他们观察到与脂质体相比,完整膜中酰基链和极性头基的运动受到阻碍(Esfahani, Cavanaugh, Pfeffer, Luken, & Devlin, 1981)。

心肌显像剂:Pochapsky等人(1990年)合成了三氟十六烷酸,包括氟棕榈酸的变体,作为PET扫描的潜在心肌显像剂。他们的研究表明,氟取代影响心肌摄取,并可能阻断β-氧化途径(Pochapsky, VanBrocklin, Welch, & Katzenellenbogen, 1990)。

未来方向

属性

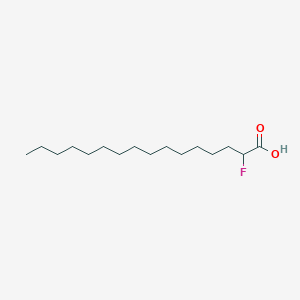

IUPAC Name |

2-fluorohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRIJJOLCNCSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347659 | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoropalmitic acid | |

CAS RN |

16518-94-8 | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16518-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)